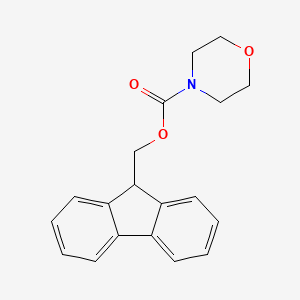
(9H-FLUOREN-9-YL)METHYL MORPHOLINE-4-CARBOXYLATE
Overview
Description
(9H-FLUOREN-9-YL)METHYL MORPHOLINE-4-CARBOXYLATE is a chemical compound that belongs to the class of fluorenylmethyl esters It is characterized by the presence of a fluorenyl group attached to a morpholine ring via a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-FLUOREN-9-YL)METHYL MORPHOLINE-4-CARBOXYLATE typically involves the reaction of fluorenylmethyl chloroformate with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-FLUOREN-9-YL)METHYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(9H-FLUOREN-9-YL)METHYL MORPHOLINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-FLUOREN-9-YL)METHYL MORPHOLINE-4-CARBOXYLATE involves its ability to act as a protecting group for amines. The fluorenylmethyl group can be easily attached to an amine, protecting it from unwanted reactions during synthesis. The protecting group can then be removed under mild conditions, typically by treatment with a base or acid, to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
(9H-FLUOREN-9-YL)METHYL 4-OXOPIPERIDINE-1-CARBOXYLATE: Similar structure but with a piperidine ring instead of a morpholine ring.
(9H-FLUOREN-9-YL)METHYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE: Contains an aminomethyl group on the piperidine ring.
Uniqueness
(9H-FLUOREN-9-YL)METHYL MORPHOLINE-4-CARBOXYLATE is unique due to the presence of the morpholine ring, which imparts different chemical properties compared to its piperidine analogs. The morpholine ring can participate in hydrogen bonding and other interactions, making it useful in various applications where such interactions are important.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(20-9-11-22-12-10-20)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMELEKSHRVBSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250533 | |
| Record name | 9H-Fluoren-9-ylmethyl 4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112918-83-9 | |
| Record name | 9H-Fluoren-9-ylmethyl 4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112918-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl 4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


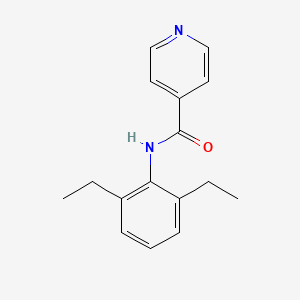
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B5640265.png)
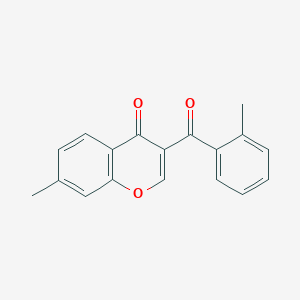
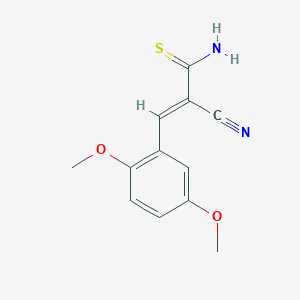
![Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B5640280.png)
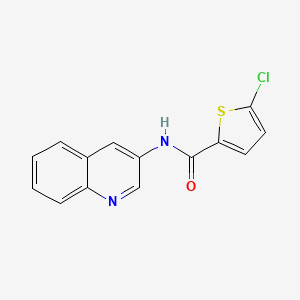
![1-[(4-bromophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5640297.png)
![N-[(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]pyrrolidin-3-yl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5640302.png)
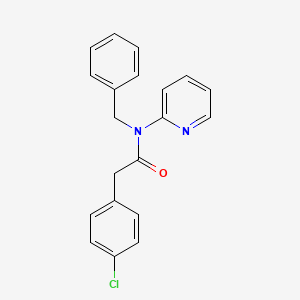
![1-[(2-Methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5640308.png)
![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)
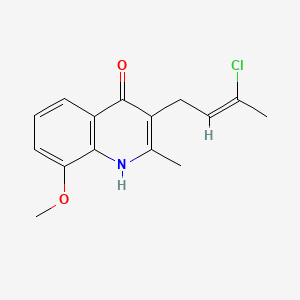
![1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(azepan-1-yl)butane-1,4-dione](/img/structure/B5640329.png)
![N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide](/img/structure/B5640341.png)
